Cas no 497181-22-3 (2,4-Dibromo-6-fluorobenzyl alcohol)

2,4-Dibromo-6-fluorobenzyl alcohol 化学的及び物理的性質
名前と識別子
-
- 2,4-Dibromo-6-fluorobenzyl alcohol
- (2,4-dibromo-6-fluorophenyl)methanol
-
- インチ: 1S/C7H5Br2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2
- InChIKey: RRQJXMYJDDHRFT-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=C(C=1CO)F)Br
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 134
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 20.2
2,4-Dibromo-6-fluorobenzyl alcohol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013015321-1g |
2,4-Dibromo-6-fluorobenzyl alcohol |
497181-22-3 | 97% | 1g |
$1445.30 | 2023-09-01 | |
Apollo Scientific | PC0744-250mg |
2,4-Dibromo-6-fluorobenzyl alcohol |
497181-22-3 | 95% | 250mg |
£70.00 | 2025-02-19 | |
Alichem | A013015321-250mg |
2,4-Dibromo-6-fluorobenzyl alcohol |
497181-22-3 | 97% | 250mg |
$499.20 | 2023-09-01 | |
Apollo Scientific | PC0744-1g |
2,4-Dibromo-6-fluorobenzyl alcohol |
497181-22-3 | 95% | 1g |
£210.00 | 2025-02-19 | |
1PlusChem | 1P01KFWM-5g |
2,4-Dibromo-6-fluorobenzyl alcohol |
497181-22-3 | 5g |
$1129.00 | 2024-05-01 | ||
Aaron | AR01KG4Y-5g |
2,4-Dibromo-6-fluorobenzyl alcohol |
497181-22-3 | 95% | 5g |
$938.00 | 2025-02-17 | |
Apollo Scientific | PC0744-5g |
2,4-Dibromo-6-fluorobenzyl alcohol |
497181-22-3 | 95% | 5g |
£740.00 | 2025-02-19 | |
Alichem | A013015321-500mg |
2,4-Dibromo-6-fluorobenzyl alcohol |
497181-22-3 | 97% | 500mg |
$815.00 | 2023-09-01 | |
1PlusChem | 1P01KFWM-1g |
2,4-Dibromo-6-fluorobenzyl alcohol |
497181-22-3 | 1g |
$337.00 | 2024-05-01 | ||
1PlusChem | 1P01KFWM-250mg |
2,4-Dibromo-6-fluorobenzyl alcohol |
497181-22-3 | 250mg |
$137.00 | 2024-05-01 |
2,4-Dibromo-6-fluorobenzyl alcohol 関連文献
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
2,4-Dibromo-6-fluorobenzyl alcoholに関する追加情報
Recent Advances in the Application of 2,4-Dibromo-6-fluorobenzyl alcohol (CAS: 497181-22-3) in Chemical Biology and Pharmaceutical Research
2,4-Dibromo-6-fluorobenzyl alcohol (CAS: 497181-22-3) is a halogenated benzyl alcohol derivative that has recently garnered significant attention in chemical biology and pharmaceutical research. This compound, characterized by its unique bromo- and fluoro-substitutions, serves as a versatile intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The presence of multiple halogen atoms enhances its reactivity, making it a valuable building block for constructing complex molecular architectures.
One of the most notable applications of 2,4-Dibromo-6-fluorobenzyl alcohol is its role in the synthesis of kinase inhibitors. Kinases are critical targets in oncology, and the development of selective inhibitors remains a key focus in cancer therapy. Researchers have utilized this compound to introduce halogenated benzyl groups into kinase inhibitor scaffolds, improving their binding affinity and selectivity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2,4-Dibromo-6-fluorobenzyl alcohol exhibited potent inhibitory activity against EGFR (epidermal growth factor receptor) mutants, which are often implicated in non-small cell lung cancer.
In addition to its role in kinase inhibitor development, 2,4-Dibromo-6-fluorobenzyl alcohol has shown promise in antimicrobial research. The halogenated benzyl alcohol moiety has been incorporated into novel antimicrobial agents targeting drug-resistant bacterial strains. A recent study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), a major public health concern. The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from traditional antibiotics.
The synthetic utility of 2,4-Dibromo-6-fluorobenzyl alcohol extends beyond drug discovery. It has also been employed in the development of fluorescent probes for bioimaging. The fluorobenzyl group can serve as a fluorophore, enabling the visualization of biological processes in real-time. A 2022 study in Chemical Communications detailed the use of this compound in designing probes for detecting reactive oxygen species (ROS) in live cells, providing insights into oxidative stress-related diseases.
Despite its promising applications, challenges remain in the large-scale synthesis and purification of 2,4-Dibromo-6-fluorobenzyl alcohol. Recent advancements in green chemistry have addressed some of these issues, with researchers developing more efficient and environmentally friendly synthetic routes. For example, a 2023 publication in Organic Process Research & Development described a catalytic method for the selective bromination of fluorobenzyl alcohols, reducing the need for hazardous reagents and improving yield.
In conclusion, 2,4-Dibromo-6-fluorobenzyl alcohol (CAS: 497181-22-3) represents a valuable tool in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with its bioactive potential, positions it as a key player in the development of novel therapeutics and diagnostic tools. Future research should focus on optimizing its synthesis and exploring new applications, particularly in the context of emerging diseases and drug resistance.
497181-22-3 (2,4-Dibromo-6-fluorobenzyl alcohol) 関連製品
- 163629-15-0(N-ethyl-3,4,5-trimethoxyaniline)
- 1701998-04-0(2,3-dimethyl-4H,5H,5aH,6H,7H,8H,9H,9aH-pyrazolo1,5-aquinazoline)
- 2955551-10-5(tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate)
- 2248404-63-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-1H-indole-2-carboxylate)
- 2567503-40-4(4-1-(1H-1,2,3,4-tetrazol-5-yl)butan-2-ylaniline)
- 1326812-49-0(4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 2229277-91-0(4-2-methoxy-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine)
- 2227830-75-1(rac-(3R,4S)-4-(4-chloro-3-methylphenyl)methylpyrrolidin-3-ol)
- 1060225-99-1(N-cyclopropyl-2-[4-(4-methoxy-3,5-dimethylbenzenesulfonamido)phenyl]acetamide)
- 1053239-39-6(2-(2,6,7,8-Tetrahydro-1H-indeno5,4-bfuran-8-yl)ethanamine Hydrochloride)




